
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the pyridinyl group and the tert-butylbenzyl group. The final step involves the formation of the sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfone
- 4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfoxide
- 4-tert-butylbenzyl 4-ethyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
4-tert-butylbenzyl 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
482640-05-1 |
|---|---|
Molecular Formula |
C20H24N4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H24N4S/c1-5-24-18(16-10-12-21-13-11-16)22-23-19(24)25-14-15-6-8-17(9-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3 |
InChI Key |
PIASNQAKAMXOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12035838.png)
![1-(4-bromophenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B12035839.png)
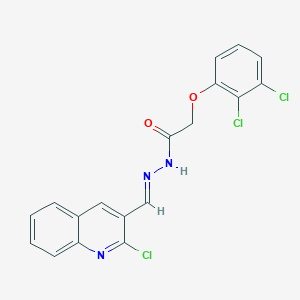
![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035847.png)
![[3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B12035853.png)
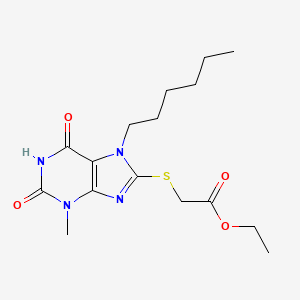
![[2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile](/img/structure/B12035867.png)
![5-(3-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035870.png)
![1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035874.png)
![N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035882.png)
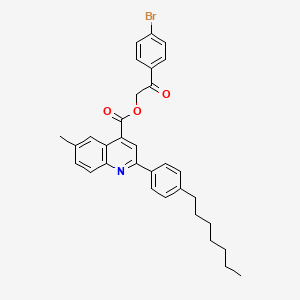
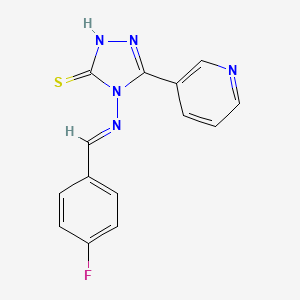
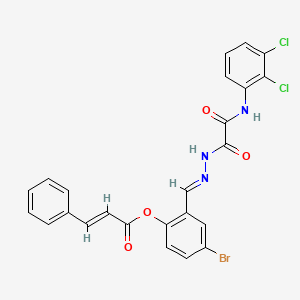
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12035919.png)
